2-Fluoro-2-(hydroxymethyl)propane-1,3-diol
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Overview
Description
The compound with the molecular formula 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol is a unique chemical entity that features a carbonyl group, a fluorine atom, and two hydroxyl groups. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of a carbonyl compound with a fluorinating agent under controlled conditions. For instance, the reaction of a ketone with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) can yield the desired compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction parameters. This method allows for the efficient production of the compound on a large scale while minimizing the risk of hazardous by-products. Additionally, the use of catalysts can enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(hydroxymethyl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-Fluoro-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-Fluoro-2-(hydroxymethyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Carbonyl Compounds: Aldehydes, ketones, and carboxylic acids share the carbonyl functional group.
Fluorinated Compounds: Compounds such as fluoroacetate and fluorobenzene contain fluorine atoms.
Uniqueness
2-Fluoro-2-(hydroxymethyl)propane-1,3-diol is unique due to the combination of a carbonyl group, a fluorine atom, and two hydroxyl groups. This specific arrangement of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
2-fluoro-2-(hydroxymethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO3/c5-4(1-6,2-7)3-8/h6-8H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXARUEMYQOMCOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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